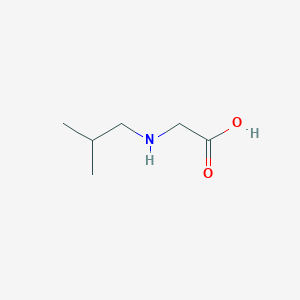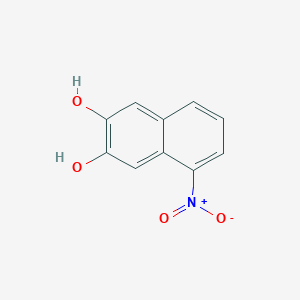
5-硝基萘-2,3-二醇
概述
描述
5-Nitronaphthalene-2,3-diol is an organic compound with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol . It is characterized by the presence of a nitro group (-NO2) and two hydroxyl groups (-OH) attached to a naphthalene ring. This compound is primarily used in research and development as a versatile small molecule scaffold .
科学研究应用
5-Nitronaphthalene-2,3-diol is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigating potential pharmacological properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
安全和危害
The safety data sheet for 1-Nitronaphthalene, a related compound, indicates that it is flammable and toxic if swallowed or inhaled . It is also suspected of causing cancer . Similar precautions may apply to 5-Nitronaphthalene-2,3-diol, but specific safety data for this compound was not found in the search results.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 5-Nitronaphthalene-2,3-diol typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitration reagent under mild conditions . This process can be catalyzed by nickel acetate (Ni(CH3COO)2·4H2O), which enhances the conversion efficiency .
Industrial Production Methods: While specific industrial production methods for 5-Nitronaphthalene-2,3-diol are not widely documented, the general approach involves large-scale nitration processes. These processes often use nitric acid and sulfuric acid, although they come with challenges such as low selectivity and the generation of corrosive waste acids .
化学反应分析
Types of Reactions: 5-Nitronaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The nitro group can be reduced to an amino group (-NH2).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 5-aminonaphthalene-2,3-diol.
Substitution: Formation of halogenated derivatives.
作用机制
The mechanism of action of 5-Nitronaphthalene-2,3-diol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .
相似化合物的比较
2-Nitronaphthalene: Another nitroaromatic compound with similar reactivity.
1,5-Dinitronaphthalene: Contains two nitro groups, used in the production of advanced polyurethanes.
1,3-Dinitronaphthalene: Used as a sensitizer in explosives and as an intermediate in dye production.
Uniqueness: 5-Nitronaphthalene-2,3-diol is unique due to the presence of both nitro and hydroxyl groups on the naphthalene ring, which provides a distinct reactivity profile. This combination allows for diverse chemical transformations and applications in various fields .
属性
IUPAC Name |
5-nitronaphthalene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-4-6-2-1-3-8(11(14)15)7(6)5-10(9)13/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYYFPIQYNIWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453442 | |
| Record name | 5-nitro-2,3-dihydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77542-54-2 | |
| Record name | 5-nitro-2,3-dihydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)



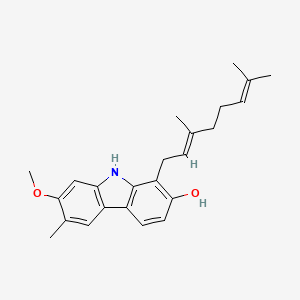

![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)
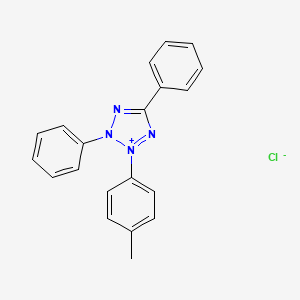

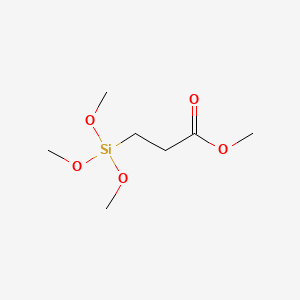
![(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1588794.png)
